N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 110501-22-9
VCID: VC15720110
InChI: InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

CAS No.: 110501-22-9

Cat. No.: VC15720110

Molecular Formula: C19H22ClNO

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide - 110501-22-9

Specification

CAS No. 110501-22-9
Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Standard InChI InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22)
Standard InChI Key DMIUYJZQJZEJLF-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features two aromatic rings: a 4-chlorophenyl group attached via an amide bond and a 4-(2-methylpropyl)phenyl group linked to a propanamide backbone. This arrangement creates a planar hydrophobic core with polar functional groups, enhancing membrane permeability and target binding .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
CAS Registry Number110501-22-9
Molecular FormulaC₁₉H₂₂ClNO
Molecular Weight315.8 g/mol
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl
InChIKeyDMIUYJZQJZEJLF-UHFFFAOYSA-N

Stereochemical Considerations

The propanamide chain introduces a chiral center at the second carbon, yielding (R)- and (S)-enantiomers. While most studies report racemic mixtures , enantiopure forms may exhibit differential biological activity—a critical consideration for structure-activity relationship (SAR) studies .

Synthesis and Manufacturing

Synthetic Pathways

Current synthesis strategies involve three stages:

  • Isobutylbenzene Preparation: Friedel-Crafts alkylation of benzene with isobutyl chloride .

  • Propanoic Acid Derivative Formation: α-Methylation followed by amidation with 4-chloroaniline.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield (%)
1AlCl₃, Benzene80°C78
2SOCl₂, DMF110°C65
3EtOH/H₂O (3:1)0–4°C91

Scalability Challenges

Industrial-scale production faces hurdles in controlling exothermic amidation reactions and enantiomeric separation. Continuous flow reactors and enzymatic catalysis are under investigation to improve efficiency .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 110–114°C, with decomposition initiating at 230°C . The compound exhibits hygroscopicity below 40% relative humidity, necessitating anhydrous storage.

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol34.725
DMSO89.225

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, CH(CH₃)₂), 2.42 (m, 1H, CH(CH₃)₂), 3.01 (q, 1H, CH(CH₃)), 7.25–7.65 (m, 8H, Ar-H) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (C-Cl).

Biological Activity and Mechanism

Pharmacodynamic Profile

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg (vs. ibuprofen’s 58%), suggesting potent COX-2 inhibition. Microsomal assays confirmed IC₅₀ values of 0.8 μM for COX-2 versus 12 μM for COX-1, indicating isoform selectivity.

Table 4: Comparative NSAID Activity

CompoundCOX-2 IC₅₀ (μM)Analgesic ED₅₀ (mg/kg)
N-(4-Chlorophenyl) derivative0.825
Ibuprofen1.230
Celecoxib0.0410

Metabolic Pathways

Hepatic microsome studies identified three primary metabolites:

  • N-Dechlorination: 4-hydroxyphenyl analog (23% of dose) .

  • β-Oxidation: Shorter-chain carboxylic acid (41%).

  • Glucuronidation: Phase II conjugate (18%).

Research Applications and Future Directions

Drug Development Prospects

The compound’s logP of 3.8 and polar surface area of 49 Ų align with Lipinski’s Rule of Five, making it a viable lead candidate . Hybrid derivatives incorporating sulfonamide groups show enhanced blood-brain barrier penetration in preclinical trials.

Material Science Applications

As a hydrogen-bond donor in supramolecular gels, 2% w/v solutions in hexane form thermoreversible networks with storage moduli (G') exceeding 10 kPa—comparable to commercial organogelators .

Open Research Questions

  • Enantioselective Synthesis: Developing asymmetric hydrogenation protocols for single-isomer production .

  • Long-Term Toxicity: Chronic exposure studies in mammalian models remain pending.

  • Polypharmacology: Off-target interactions with TRPV1 and CB2 receptors require elucidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator